Arachidonoyl-N-methyl amide, with the Chemical Abstracts Service number 156910-29-1, is a synthetic analog of anandamide, an endogenous cannabinoid. This compound exhibits significant binding affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), which are crucial in mediating various physiological effects associated with the endocannabinoid system. The biological activity of arachidonoyl-N-methyl amide is primarily terminated by cellular uptake and hydrolysis catalyzed by the enzyme fatty acid amide hydrolase.
Arachidonoyl-N-methyl amide is classified as a fatty acid amide, a category that includes various bioactive lipids involved in numerous physiological processes. It is synthesized from arachidonic acid, a polyunsaturated fatty acid that serves as a precursor for several signaling molecules. This compound is notable for its structural similarity to anandamide, which contributes to its interaction with cannabinoid receptors .
The synthesis of arachidonoyl-N-methyl amide typically involves the condensation of arachidonic acid with methylamine. This reaction can be performed under controlled conditions using appropriate solvents and catalysts to ensure optimal yields. Key methods include:
Arachidonoyl-N-methyl amide has a molecular formula of C_{22}H_{37}N and features a long hydrophobic carbon chain characteristic of fatty acids. The structure includes:
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with cannabinoid receptors .
Arachidonoyl-N-methyl amide can undergo several chemical reactions:
The major products from these reactions often include derivatives with altered functional groups that can be used for further biological testing.
Arachidonoyl-N-methyl amide primarily acts through its interaction with cannabinoid receptors:
The compound's lipophilicity allows it to penetrate cellular membranes easily, facilitating rapid action within the central nervous system.
Arachidonoyl-N-methyl amide exhibits several important physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential applications in research .
Arachidonoyl-N-methyl amide has several applications in scientific research:
The discovery of AMRA emerged indirectly from the pioneering work on the endocannabinoid system in the early 1990s. Following the landmark identification of anandamide (AEA) in 1992 [1] [4] and 2-arachidonoylglycerol (2-AG) in 1995, scientific interest surged in characterizing related N-acyl amides and their synthetic analogues. AMRA was likely first synthesized as a structural probe to investigate the importance of the ethanolamine hydroxyl group in AEA's receptor interactions. Its systematic name, arachidonoyl-N-methyl amide, precisely describes its chemical structure: the twenty-carbon arachidonic acid chain (arachidonoyl) linked via an amide bond to a methyl-substituted nitrogen (N-methyl amide). This nomenclature distinguishes it from endogenous compounds like anandamide (N-arachidonoylethanolamine) and highlights its synthetic origin. While lacking a common trivial name, its abbreviation (AMRA) is occasionally used in pharmacological literature [3] [5].
AMRA shares a fundamental scaffold with primary endocannabinoids but exhibits key modifications that influence its behavior:
Table 1: Structural Comparison of AMRA with Key Endocannabinoids
Compound | Systematic Name | Lipid Chain | Head Group | Key Structural Features |
---|---|---|---|---|
Arachidonoyl-N-methyl amide (AMRA) | Arachidonoyl-N-methyl amide | Arachidonoyl (C20:4) | -NH-CH3 | N-methyl amide; lacks H-bond donor; increased lipophilicity |
Anandamide (AEA) | N-Arachidonoylethanolamine | Arachidonoyl (C20:4) | -NH-CH2-CH2-OH | Ethanolamide; hydroxyl group critical for H-bonding with CB1/TRPV1 |
2-Arachidonoylglycerol (2-AG) | 2-Arachidonoyl-sn-glycerol | Arachidonoyl (C20:4) | Glycerol ester (sn-1/sn-2) | Ester linkages; primary alcohol; highly flexible glycerol moiety |
N-Arachidonoyl dopamine (NADA) | N-Arachidonoyldopamine | Arachidonoyl (C20:4) | Dopamine | Catechol group enables potent TRPV1 activation & dopamine receptor interaction |
AMRA's interaction with the ECS is primarily defined by its structural mimicry combined with key deviations from endogenous ligands, leading to distinct pharmacological effects:
Table 2: Theoretical Receptor Interaction Profile of AMRA vs. Key Endocannabinoids
Receptor/Target | AEA | 2-AG | NADA | AMRA (Theoretical) |
---|---|---|---|---|
CB1 | Partial agonist (Ki ~ nM-μM) | Full agonist (Ki ~ nM-μM) | Weak agonist/ligand (Ki ~ μM) | Negligible/Low affinity |
CB2 | Weak partial agonist (Ki μM) | Full agonist (Ki ~ nM-μM) | Weak agonist/ligand (Ki μM) | Negligible/Low affinity |
TRPV1 | Agonist (EC50 ~ μM) | Weak/No agonist | Potent Agonist (EC50 ~ nM) | Likely Inactive (lacks key H-bond) |
GPR55 | Agonist? | Agonist | Unknown | Possible interaction? |
PPARα/γ | Activator | Activator | Unknown | Potential Activator (lipophilic) |
T-type Ca²⁺ Channels | Inhibitor | Unknown | Inhibitor | Potential Modulator? |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8